molecular formula C16H12O5 B3292778 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione CAS No. 880758-61-2

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione

Cat. No.: B3292778
CAS No.: 880758-61-2
M. Wt: 284.26 g/mol
InChI Key: YJSCODYYEYNBBC-UHFFFAOYSA-N
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Description

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₅. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dye production, medicine, and organic synthesis .

Preparation Methods

The synthesis of 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with ethylene carbonate. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can form reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of this compound lies in its specific hydroxyl and ethoxy substitutions, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives.

Properties

IUPAC Name

1-hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-7-8-21-12-6-2-4-10-14(12)16(20)13-9(15(10)19)3-1-5-11(13)18/h1-6,17-18H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSCODYYEYNBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40825996
Record name 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40825996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880758-61-2
Record name 1-Hydroxy-8-(2-hydroxyethoxy)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40825996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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